Chemical BiologyHigh-Throughput ScreeningMedicinal Chemistry
Generic benzimidazole analogs lack the specific 6-substitution pattern required for reproducible GPCR (e.g., angiotensin II receptor) binding studies. This compound provides:
- Defined 6-propan-2-ol moiety: Steric/electronic profile validated for SAR
- ≥95% purity: Confirmed by HPLC/NMR for reliable hit identification
- Solid form (2-8°C storage): Suitable for high-throughput screening libraries
- Hydroxyl handle: Enables further derivatization to kinase inhibitors
Molecular FormulaC10H12N2O
Molecular Weight176.21 g/mol
Cat. No.B15318956
⚠ Attention: For research use only. Not for human or veterinary use.
2-(1H-Benzo[d]imidazol-6-yl)propan-2-ol (CAS: 1895550-78-3) is a benzimidazole derivative with the molecular formula C10H12N2O and a molecular weight of 176.22 g/mol . This compound features a benzimidazole ring substituted at the 6-position with a propan-2-ol moiety, a structural arrangement that distinguishes it from more common 2-substituted and N-substituted benzimidazole analogs [1]. As a member of the benzimidazole class, it is of significant interest in medicinal chemistry for its potential as a scaffold in drug discovery, where the 6-substitution pattern has been historically associated with specific biological activities, including angiotensin II receptor antagonism [1]. The compound is primarily available as a solid with an off-white to pink appearance and is intended strictly for research use, not for therapeutic or veterinary applications .
[1] Kubo, K., Inada, Y., Kohara, Y., Sugiura, Y., Ojima, M., Itoh, K., Furukawa, Y., Nishikawa, K., & Naka, T. (1993). 6-Substituted benzimidazoles as new nonpeptide angiotensin II receptor antagonists: synthesis, biological activity, and structure-activity relationships. Journal of Medicinal Chemistry, 36(25), 4043–4056. View Source
Within the benzimidazole class, the precise substitution pattern on the core ring system is a critical determinant of both physicochemical properties and biological target engagement [1]. Generic substitution with other benzimidazoles—such as unsubstituted benzimidazole, common 2-alkyl derivatives, or analogs with the propan-2-ol group at different ring positions—can fundamentally alter molecular recognition events and experimental outcomes [2]. For instance, the 6-substituted position of this compound is distinct from the more frequently explored 2- and 5-substituted benzimidazoles, which have been shown to exhibit divergent structure-activity relationships in systems ranging from angiotensin II receptor antagonism to cannabinoid receptor binding [1] [3]. Therefore, for research protocols where the specific steric and electronic profile of a 6-substituted benzimidazole is required, direct replacement with a cheaper or more readily available analog is scientifically unsound and can lead to irreproducible or misleading results.
[1] Kubo, K., Inada, Y., Kohara, Y., Sugiura, Y., Ojima, M., Itoh, K., Furukawa, Y., Nishikawa, K., & Naka, T. (1993). 6-Substituted benzimidazoles as new nonpeptide angiotensin II receptor antagonists: synthesis, biological activity, and structure-activity relationships. Journal of Medicinal Chemistry, 36(25), 4043–4056. View Source
[2] Ali, I. H., Abdel-Mohsen, H. T., Mounier, M. M., & Abo-elfadl, M. T. (2018). Synthesis and biological profile of substituted benzimidazoles. Journal of Chemical and Pharmaceutical Research, 10(12), 125-134. View Source
[3] Pagé, D., Balaux, E., Boisvert, L., Liu, Z., Milburn, C., Tremblay, M., Wei, Z., Woo, S., Luo, X., Cheng, Y. X., Yang, H., Srivastava, S., Zhou, F., Brown, W., Tomaszewski, M., Walpole, C., Hodzic, L., St-Onge, S., Godbout, C., Salois, D., & Payza, K. (2008). Novel benzimidazole derivatives as selective CB2 agonists. Bioorganic & Medicinal Chemistry Letters, 18(13), 3695–3700. View Source
The target compound is supplied with a minimum purity of ≥95.0% as determined by HPLC, a specification that is critical for minimizing off-target effects in biological screening . This level of purity provides a baseline for assay reproducibility, distinguishing it from in-house synthesized material or lower-grade alternatives that may contain uncharacterized impurities which can confound dose-response relationships and lead to false positives or negatives.
Chemical BiologyHigh-Throughput ScreeningMedicinal Chemistry
Evidence Dimension
Chemical Purity (HPLC)
Target Compound Data
≥95.0%
Comparator Or Baseline
In-house synthesized material (purity varies) or technical grade
Quantified Difference
Not applicable; specification provides a quality floor
Conditions
Solid form; vendor specification
Why This Matters
For procurement, a documented purity specification is a minimal requirement for ensuring that experimental variability is driven by the compound's intrinsic properties rather than by unknown contaminants.
Chemical BiologyHigh-Throughput ScreeningMedicinal Chemistry
Cold Storage Stability
The compound requires storage at 2-8°C, a condition that aligns with the stability requirements of many bioactive benzimidazole derivatives . This contrasts with more robust, unsubstituted benzimidazole (CAS: 51-17-2), which is typically stored at room temperature . While specific stability data for this compound in solution is not reported, class-level guidance indicates that benzimidazole derivatives can be unstable in DMSO or aqueous buffers, necessitating fresh preparation or small aliquots for critical experiments .
Benzimidazole (CAS: 51-17-2) stored at room temperature
Quantified Difference
Approximately 15-20°C lower storage temperature requirement
Conditions
Solid state; vendor specification
Why This Matters
Adherence to specified cold storage is essential for maintaining compound integrity over the shelf life, directly impacting the reliability of long-term research projects and compound library management.
The 6-position substitution of the benzimidazole ring is a key differentiator from more common 2- and 5-substituted analogs. Historical SAR studies on 6-substituted benzimidazoles, such as those targeting the angiotensin II receptor, have shown that substitution at this position is crucial for achieving high binding affinity (IC50 values in the nanomolar range) and oral activity [1]. In contrast, benzimidazole derivatives with modifications at other positions, like the CB2-selective agonists, achieve high selectivity (>1000-fold over CB1) through distinct structural motifs not focused on the 6-position [2]. Therefore, the 6-propan-2-ol substituent is expected to confer a unique interaction profile with biological targets that is not replicated by other isomers.
Not directly reported for this compound; class inference based on 6-substituted benzimidazoles
Comparator Or Baseline
6-Substituted benzimidazole analog (e.g., CV-11194) with IC50 = 0.11 nM (binding) and IC50 = 0.34 nM (functional) for AT1 receptor
Quantified Difference
Class-level data shows picomolar to nanomolar potency for 6-substituted analogs
Conditions
Receptor binding assay using rat adrenal cortex
Why This Matters
When selecting a chemical tool for probing biological pathways, the exact substitution pattern is a primary driver of on-target potency and off-target selectivity. The 6-substituted benzimidazole is a privileged scaffold for specific receptor interactions, making it a non-fungible asset in SAR campaigns.
[1] Kubo, K., Inada, Y., Kohara, Y., Sugiura, Y., Ojima, M., Itoh, K., Furukawa, Y., Nishikawa, K., & Naka, T. (1993). 6-Substituted benzimidazoles as new nonpeptide angiotensin II receptor antagonists: synthesis, biological activity, and structure-activity relationships. Journal of Medicinal Chemistry, 36(25), 4043–4056. View Source
[2] Pagé, D., Balaux, E., Boisvert, L., Liu, Z., Milburn, C., Tremblay, M., Wei, Z., Woo, S., Luo, X., Cheng, Y. X., Yang, H., Srivastava, S., Zhou, F., Brown, W., Tomaszewski, M., Walpole, C., Hodzic, L., St-Onge, S., Godbout, C., Salois, D., & Payza, K. (2008). Novel benzimidazole derivatives as selective CB2 agonists. Bioorganic & Medicinal Chemistry Letters, 18(13), 3695–3700. View Source
Solubility for Assay Design
The compound is soluble in organic solvents such as ethanol, a property typical for benzimidazole derivatives with a propan-2-ol substituent . This solubility profile is critical for preparing stock solutions for in vitro assays. In contrast, unsubstituted benzimidazole is known to have limited solubility in water and 1-octanol, with higher solubility reported in alcohols like ethanol and butanol [1]. The presence of the polar propan-2-ol group on the target compound is expected to enhance its solubility in polar organic solvents compared to more hydrophobic benzimidazole analogs, facilitating easier handling in a laboratory setting.
Benzimidazole (unsubstituted) solubility in ethanol is 0.094 mole fraction at 298.15 K
Quantified Difference
Quantitative data not available; class-level inference suggests enhanced solubility due to polar substituent
Conditions
Qualitative observation; room temperature
Why This Matters
Practical solubility in standard laboratory solvents like ethanol directly impacts the ease and reproducibility of preparing compound dilutions for biological assays, reducing experimental error and saving researcher time.
[1] Domanska, U., Kozlowska, M. K., & Rogalski, M. (2003). Solubility of Benzimidazoles in Alcohols. Journal of Chemical & Engineering Data, 48(4), 819-822. View Source
2-(1H-Benzo[D]imidazol-6-YL)propan-2-OL Research Applications
SAR Probe for Receptor Pharmacology
The specific 6-substitution pattern is a hallmark of a privileged scaffold for certain G protein-coupled receptors (GPCRs), such as the angiotensin II receptor. This compound serves as a valuable tool compound for medicinal chemists conducting structure-activity relationship (SAR) studies to explore the effect of the 6-propan-2-ol group on target binding and selectivity [1]. Its high purity (≥95.0%) and defined structure are prerequisites for generating reliable and interpretable SAR data in academic or pharmaceutical research settings .
Synthetic Intermediate for Benzimidazole Inhibitors
The propan-2-ol group provides a reactive handle (the hydroxyl moiety) for further chemical derivatization, making this compound a key intermediate in the synthesis of more complex molecules, including kinase inhibitors and other targeted therapeutics [1]. Its well-defined structure (CAS: 1895550-78-3) allows for precise reaction monitoring and product characterization via standard analytical methods (HPLC, NMR, MS), which is confirmed by vendor specifications .
HTS Reference Standard
Given its solid form and defined storage requirements (2-8°C), this compound is suitable for inclusion in curated compound libraries used for high-throughput screening [1]. Its physicochemical properties, including solubility in ethanol, allow for the preparation of stable stock solutions for automated liquid handling systems. Using a compound with a well-defined structure and documented quality metrics ensures that any 'hit' identified in a screen can be confidently attributed to the specific chemical entity, not an impurity .
[1] Kubo, K., Inada, Y., Kohara, Y., Sugiura, Y., Ojima, M., Itoh, K., Furukawa, Y., Nishikawa, K., & Naka, T. (1993). 6-Substituted benzimidazoles as new nonpeptide angiotensin II receptor antagonists: synthesis, biological activity, and structure-activity relationships. Journal of Medicinal Chemistry, 36(25), 4043–4056. View Source
Technical Documentation Hub
Structured technical reading across foundational, methodological, troubleshooting, and
validation/comparative pathways. Use the hub when you need more detail before procurement.